4-Methyl-1,8-naphthyridin-2-ol
Overview
Description
4-Methyl-1,8-naphthyridin-2-ol is a chemical compound with the molecular formula C9H8N2O . It is a derivative of naphthyridine, a class of compounds that have been of considerable interest due to their diverse biological activities and photochemical properties .
Synthesis Analysis
The synthesis of 1,8-naphthyridines, including this compound, has been a subject of research in recent years . Various strategies have been employed, including multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .Molecular Structure Analysis
The molecular structure of this compound consists of a naphthyridine core with a methyl group attached to the 4th carbon and a hydroxyl group attached to the 2nd carbon .Chemical Reactions Analysis
The reactivity of 1,8-naphthyridines has been studied with various electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, and formation of metal complexes .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its density, melting point, boiling point, and molecular weight, are not explicitly mentioned in the sources .Scientific Research Applications
C−C Bond Forming Reactions
4-Methyl-1,8-naphthyridin-2-ol is utilized in C−C bond-forming reactions. A study by Patra and Bera (2007) discusses the aldol-like addition of acetone to 2-methyl-1,8-naphthyridine mediated by a [Ru2(CO)4]2+ core at room temperature. This process affords C−C-coupled compounds which are significant in organometallic chemistry (Patra & Bera, 2007).
Synthesis of Leukotriene Inhibitors
The compound plays a role in synthesizing leukotriene inhibitors. Nyce, Gala, and Steinman (1991) described an efficient synthesis of 1,8-naphthyridin-2(1H)-ones applied to the synthesis of leukotriene release inhibitors. This synthesis involves a new reaction procedure for the N-chloroacylation of methyl 2-phenylamino-3-pyridinecarboxylate (Nyce, Gala, & Steinman, 1991).
Antibacterial Activity
Oliveira-Tintino et al. (2020) explored the antibacterial activity of 1,8-naphthyridine sulfonamides, including this compound derivatives, against strains carrying TetK and MrsA efflux pumps in Staphylococcus aureus. The study highlights the efflux pump inhibitory capacity of these compounds (Oliveira-Tintino et al., 2020).
Synthesis of Pharmaceuticals
Delieza, Detsi, Bardakos, and Igglessi-Markopoulou (1997) reported on the synthesis of 3-substituted 1,8-naphthyridine-2,4-diones, compounds of pharmaceutical importance, using this compound derivatives. Their method offers an efficient route for synthesizing these compounds, which have significant pharmaceutical applications (Delieza et al., 1997).
Structural and Electrochemical Studies
Koizumi, Tomon, and Tanaka (2005) conducted studies on ruthenium (II) complexes bearing 1,8-naphthyridine and terpyridine analogous ligands, including this compound. They analyzed the structural and electrochemical properties of these complexes, contributing to the understanding of their chemical behavior (Koizumi, Tomon, & Tanaka, 2005).
Mechanism of Action
While the specific mechanism of action for 4-Methyl-1,8-naphthyridin-2-ol is not mentioned in the sources, it is known that certain 1,8-naphthyridine derivatives are considered good DNA intercalators. They bind with double-stranded DNA by intercalating between adjacent base pairs, thus changing the DNA conformation and inhibiting DNA duplication or transcription leading to suppression of cell growth .
Safety and Hazards
Future Directions
The future directions for the study of 4-Methyl-1,8-naphthyridin-2-ol and similar compounds could involve further exploration of their synthesis methods, reactivity, and potential applications. For instance, there is interest in the development of methods for the synthesis of 1,8-naphthyridines that are more eco-friendly, safe, and atom-economical . Additionally, these compounds could have potential applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
4-methyl-1H-1,8-naphthyridin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-6-5-8(12)11-9-7(6)3-2-4-10-9/h2-5H,1H3,(H,10,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYGZBDXIEDQOTH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=C1C=CC=N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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